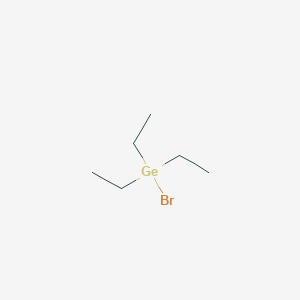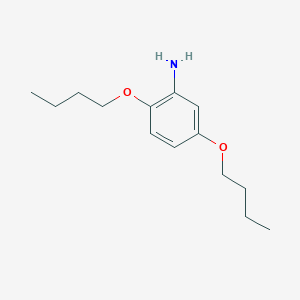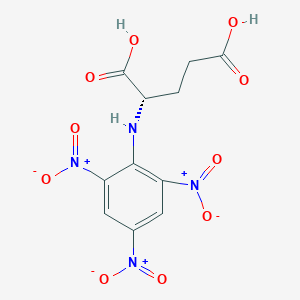![molecular formula C17H15N3O3 B094932 2-nitro-7,9,10,14b-tetrahydro-5H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one CAS No. 17617-18-4](/img/structure/B94932.png)
2-nitro-7,9,10,14b-tetrahydro-5H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SPR 210 is an aldose reductase inhibitor with potential therapeutic applications in preventing and improving diabetic complications . Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose to sorbitol. Inhibiting this enzyme can help manage complications arising from diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions: SPR 210 is synthesized through a series of chemical reactions involving polyols, catalysts, flame retardants, and water as a blowing agent . The synthesis involves mixing these components under controlled temperatures and pressures to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, SPR 210 is produced using high-pressure and heated spray machines. The mixture of polyols, catalysts, flame retardants, and water is sprayed to form an open-cell polyurethane foam . The process requires precise control of component temperatures (50-65°C) and machine pressure (80-110 Bar) to ensure high-quality foam formation .
Chemical Reactions Analysis
Types of Reactions: SPR 210 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as an aldose reductase inhibitor.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include derivatives of SPR 210 with modified functional groups, enhancing its inhibitory activity against aldose reductase.
Scientific Research Applications
SPR 210 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study aldose reductase inhibition and its effects on the polyol pathway.
Biology: Investigated for its potential to prevent diabetic complications by inhibiting aldose reductase.
Industry: Utilized in the production of open-cell polyurethane foam for thermal insulation and soundproofing.
Mechanism of Action
SPR 210 exerts its effects by inhibiting the enzyme aldose reductase. This inhibition prevents the conversion of glucose to sorbitol, reducing the accumulation of sorbitol in tissues. The molecular targets include the active site of aldose reductase, where SPR 210 binds and blocks the enzyme’s activity. This pathway is crucial in managing diabetic complications by reducing oxidative stress and tissue damage.
Comparison with Similar Compounds
Epalrestat: Another aldose reductase inhibitor used in the treatment of diabetic neuropathy.
Sorbinil: An aldose reductase inhibitor studied for its potential to prevent diabetic complications.
Comparison: SPR 210 is unique due to its specific chemical structure, which provides a higher affinity for aldose reductase compared to other inhibitors. This higher affinity results in more effective inhibition and better therapeutic outcomes in managing diabetic complications .
Properties
CAS No. |
17617-18-4 |
|---|---|
Molecular Formula |
C17H15N3O3 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
2-nitro-7,9,10,14b-tetrahydro-5H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C17H15N3O3/c21-16-10-19-8-7-11-3-1-2-4-13(11)17(19)14-9-12(20(22)23)5-6-15(14)18-16/h1-6,9,17H,7-8,10H2,(H,18,21) |
InChI Key |
IDEHZZWNGUGGAP-UHFFFAOYSA-N |
SMILES |
C1CN2CC(=O)NC3=C(C2C4=CC=CC=C41)C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CN2CC(=O)NC3=C(C2C4=CC=CC=C41)C=C(C=C3)[N+](=O)[O-] |
Synonyms |
5,9,10,14b-Tetrahydro-2-nitroisoquino[2,1-d][1,4]benzodiazepin-6(7H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)






![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)



![3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine](/img/structure/B94874.png)
